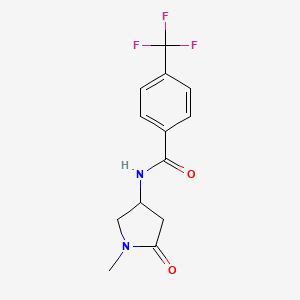

N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is an organic compound. It is related to a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have been synthesized and investigated for their anti-inflammatory activities .

Synthesis Analysis

The synthesis of related compounds involves the creation of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives . These compounds were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications

Neurological Disorders Treatment

This compound has shown potential in the treatment of neurological disorders. It’s structurally related to compounds that have been used in the treatment and prevention of motor neuron diseases and neuromuscular junction disorders . Its ability to cross the blood-brain barrier makes it a candidate for further research in this area.

Molecular Research

In molecular research, this compound’s unique structure allows it to bind with various receptors, which can be useful in studying receptor-ligand interactions. This can help in understanding the signaling pathways and mechanisms of action for different biological processes.

Biomedical Materials

The compound’s properties make it suitable for exploration in the development of biomedical materials. Its interaction with biological systems could lead to the creation of new materials for medical implants or drug delivery systems.

Electronic Materials

Due to its conductive properties when combined with other substances, there is a possibility of using this compound in the development of electronic materials. It could be used in creating components for organic semiconductors or bioelectronics.

Energy Materials

In the field of energy materials, researchers are looking into the compound’s potential in photovoltaic applications or as a component in battery technology. Its molecular structure could contribute to more efficient energy transfer and storage.

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can be used to create complex molecules for various applications, including pharmaceuticals and agrochemicals . Its versatility in reactions makes it a valuable compound for synthetic chemists.

Pharmacological Studies

Pharmacological studies involve examining the compound’s effects on biological systems. It could be used to develop new medications or study the pharmacokinetics and pharmacodynamics of new drug formulations.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in chromatography and spectrometry. Its stable structure allows for precise measurements and analysis, which is crucial in quality control and research.

Mechanism of Action

Target of Action

It is structurally similar tolevodropropizine , a member of the class of N-arylpiperazines . Levodropropizine is a peripherally acting antitussive drug used as an alternative to opioids . It is reasonable to hypothesize that N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may have similar targets and act as an antitussive agent.

Mode of Action

Based on its structural similarity to levodropropizine, it may interact with its targets to suppress the cough reflex

Result of Action

If it acts similarly to levodropropizine, it may suppress the cough reflex at a peripheral level , providing symptomatic relief from coughing

Future Directions

properties

IUPAC Name |

N'-(2-methylpropyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c1-16(2)15-21-19(25)18(24)20-9-6-10-22-11-13-23(14-12-22)17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYOQQFUVICVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2997346.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2997358.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)